molecular formula C16H13ClO4 B590928 1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone CAS No. 259149-65-0

1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone

Cat. No.: B590928
CAS No.: 259149-65-0
M. Wt: 304.726
InChI Key: ADWQOWZXSUGBIC-UHFFFAOYSA-N
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Scientific Research Applications

1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloroethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its potential to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . The compound may also interact with enzymes and proteins involved in cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2-chloroethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c17-7-8-19-13-4-1-11(2-5-13)16(18)12-3-6-14-15(9-12)21-10-20-14/h1-6,9H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWQOWZXSUGBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=C(C=C3)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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